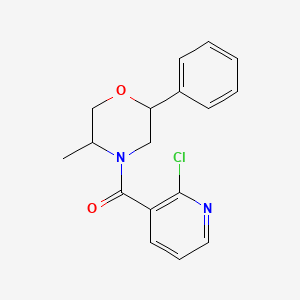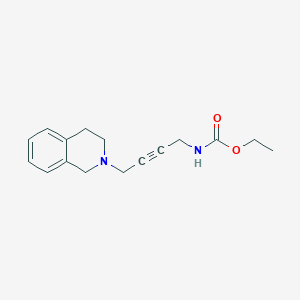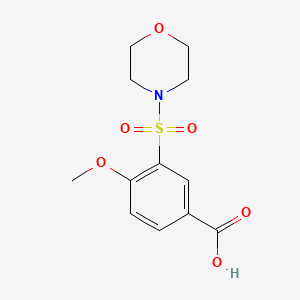
Naphthalen-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Naphthalen-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone” is a chemical compound with the molecular formula C17H14N2O2S and a molecular weight of 310.37. It is structurally related to other compounds such as “4-NAPHTHALEN-1-YL-THIAZOL-2-YLAMINE” which has a molecular weight of 226.302 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new Betti bases, 1-{(aryl)[(5-methyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ols, have been synthesized via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .科学的研究の応用
Synthesis and Anticancer Evaluation
A study conducted by Gouhar and Raafat (2015) focused on the synthesis of compounds related to Naphthalen-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone and their evaluation as anticancer agents. The research demonstrated the preparation of several derivatives through reactions with different nucleophiles, leading to compounds with potential anticancer activity (R. S. Gouhar & Eman M. Raafat, 2015).
Novel Naphthyridine Derivatives and Anticancer Activity
Another significant application is highlighted by Kong et al. (2018), where a novel naphthyridine derivative showed promising anticancer activity against the human malignant melanoma cell line A375. This compound induced both necroptosis and apoptosis in cancer cells, suggesting its potential as a chemical substance for melanoma treatment (Q. Kong et al., 2018).
Anti-Inflammatory and Analgesic Activities
Sharma et al. (2006) explored the anti-inflammatory and analgesic properties of novel alpha-amino and beta-amino naphthalene derivatives, incorporating azetidinyl and thiazolidinyl moieties. Their findings indicated that some of these compounds exhibited potent anti-inflammatory and analgesic activities, comparable to standard drugs like phenylbutazone and naproxen (Shalabh Sharma et al., 2006).
Mercury(II) Detection
Tupys et al. (2017) synthesized a new thiazolylazo reagent for mercury(II) ion detection, showcasing the applicability of such compounds in environmental monitoring and analytical chemistry. This study underlines the versatility of thiazolyl derivatives in developing sensitive detection methods for heavy metals (A. Tupys et al., 2017).
Antifungal Activity
Patel and Mehta (2006) reported the synthesis and antifungal activity of azetidinone and thiazolidinones derivatives of 2-amino-6-(2-naphthalenyl)thiazolo[3,2-d]thiadiazole. Their work illustrates the potential of naphthalene-based compounds in developing new antifungal agents, which could address the growing issue of fungal resistance (K. H. Patel & A. Mehta, 2006).
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and receptors
Mode of Action
The exact mode of action of Naphthalen-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is currently unknown. It is likely that it interacts with its targets in a manner similar to other related compounds, potentially leading to changes in cellular processes . More detailed studies are required to fully understand its interaction with its targets.
Biochemical Pathways
Related compounds have been found to influence various metabolic pathways
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound . Further pharmacokinetic studies are required to understand these properties for this compound.
Result of Action
Similar compounds have been shown to have various biological activities . More research is needed to determine the specific effects of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets
特性
IUPAC Name |
naphthalen-1-yl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-16(15-7-3-5-12-4-1-2-6-14(12)15)19-10-13(11-19)21-17-18-8-9-22-17/h1-9,13H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEBXNUMHRPRCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

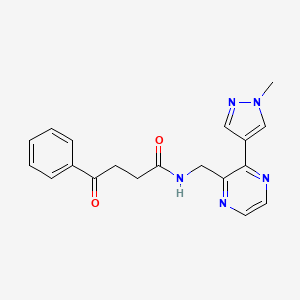
![Methyl 4-[4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyltriazol-1-yl]benzoate](/img/structure/B2679487.png)
![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2679488.png)
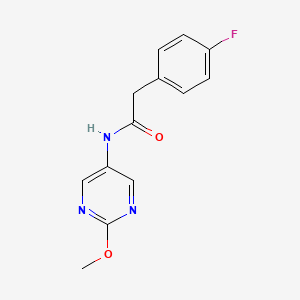
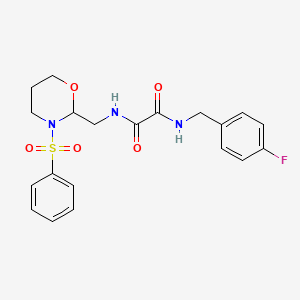

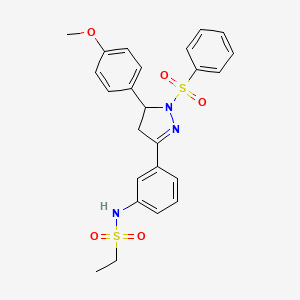
![3-[(2-chlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2679495.png)
![(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide](/img/structure/B2679499.png)
![1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2679500.png)
![exo-3-Methylamino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2679501.png)
